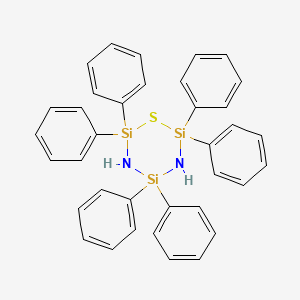
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane is a unique organosilicon compound characterized by its hexaphenyl substitution pattern
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane typically involves the reaction of hexaphenylcyclotrisilazane with sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl rings.
Scientific Research Applications
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Material Science: Investigated for its potential use in the development of advanced materials, such as polymers and nanocomposites.
Biology and Medicine: Explored for its potential biological activity and as a component in drug delivery systems.
Mechanism of Action
The mechanism by which 2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane exerts its effects is primarily related to its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and potential applications. The pathways involved in its mechanism of action include coordination chemistry and organometallic interactions.
Comparison with Similar Compounds
Similar Compounds
Hexaphenylcyclotrisiloxane: Similar in structure but contains oxygen atoms instead of sulfur.
Hexaphenylcyclotrisilazane: Contains nitrogen atoms instead of sulfur.
Hexaphenylcyclotrisilane: Lacks the heteroatoms present in the thiadiazatrisilinane structure.
Uniqueness
2,2,4,4,6,6-Hexaphenyl-1,3,5,2,4,6-thiadiazatrisilinane is unique due to the presence of sulfur in its structure, which imparts distinct chemical and physical properties compared to its oxygen and nitrogen analogs. This uniqueness makes it a valuable compound for specific applications where sulfur-containing organosilicon compounds are desired.
Properties
CAS No. |
63264-03-9 |
|---|---|
Molecular Formula |
C36H32N2SSi3 |
Molecular Weight |
609.0 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexakis-phenyl-1,3,5,2,4,6-thiadiazatrisilinane |
InChI |
InChI=1S/C36H32N2SSi3/c1-7-19-31(20-8-1)40(32-21-9-2-10-22-32)37-41(33-23-11-3-12-24-33,34-25-13-4-14-26-34)39-42(38-40,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30,37-38H |
InChI Key |
IJVSOIZXJSZEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(N[Si](S[Si](N2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















